

Starting Materials for Tetrahydropyran-4-Carboxylic Acid Weinreb Amide: A Technical Guide

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Compound of Interest		
Compound Name:	N-Methoxy-N-methyltetrahydro-	
	2H-pyran-4-carboxamide	
Cat. No.:	B175082	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of tetrahydropyran-4-carboxylic acid Weinreb amide, a valuable intermediate in pharmaceutical and chemical research. This document outlines the primary starting materials, detailed experimental protocols for key synthetic transformations, and quantitative data to facilitate reproducible and efficient synthesis.

Overview of Synthetic Strategy

The synthesis of tetrahydropyran-4-carboxylic acid Weinreb amide, also known as N-methoxy-N-methyl-tetrahydropyran-4-carboxamide, primarily involves two key stages:

- Synthesis of Tetrahydropyran-4-carboxylic Acid: This heterocyclic carboxylic acid serves as the foundational building block.
- Formation of the Weinreb Amide: The carboxylic acid is then converted to the corresponding N-methoxy-N-methylamide.

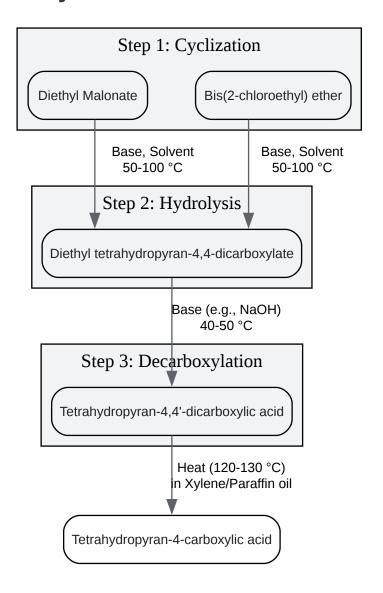
This guide will detail a commercially viable route for the first stage and present several effective methods for the second stage.



Synthesis of Tetrahydropyran-4-carboxylic Acid

A robust and scalable synthesis of tetrahydropyran-4-carboxylic acid begins with the cyclization of diethyl malonate and bis(2-chloroethyl) ether. This is followed by hydrolysis and a controlled decarboxylation to yield the desired product.

Synthetic Pathway



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Caption: Synthetic route to tetrahydropyran-4-carboxylic acid.

Experimental Protocols



Step 1: Cyclization to Diethyl tetrahydropyran-4,4-dicarboxylate

- To a suitable reaction vessel, add diethyl malonate (1.0 mole), bis(2-chloroethyl) ether (1.0 mole), a base (such as sodium hydroxide or potassium carbonate, 2 to 5 moles), and a suitable solvent (e.g., acetone, DMF, or toluene).
- Heat the reaction mixture to a temperature between 50-100 °C.
- · Monitor the reaction for completion.
- Upon completion, the intermediate, diethyl tetrahydropyran-4,4-dicarboxylate, can be isolated.

Step 2: Hydrolysis to Tetrahydropyran-4,4'-dicarboxylic acid

- The diethyl tetrahydropyran-4,4-dicarboxylate (1.0 mole) is subjected to hydrolysis using a base such as sodium hydroxide (5.0 moles).
- The reaction is typically carried out at a temperature of 40-50 °C.
- After complete hydrolysis, the pH of the reaction mixture is adjusted to 1.0-2.0 to precipitate the dicarboxylic acid.

Step 3: Decarboxylation to Tetrahydropyran-4-carboxylic acid

- Charge a reaction vessel with xylene (150.0 L for 35.0 kg of starting diacid) and paraffin oil (2.5 kg).
- Heat the solvent mixture to 120-130 °C.
- Carefully add the tetrahydropyran-4,4'-dicarboxylic acid (35.0 kg) in portions, controlling the evolution of carbon dioxide.
- After the addition is complete, distill the degassed solvent to isolate the final product, tetrahydropyran-4-carboxylic acid.

Quantitative Data

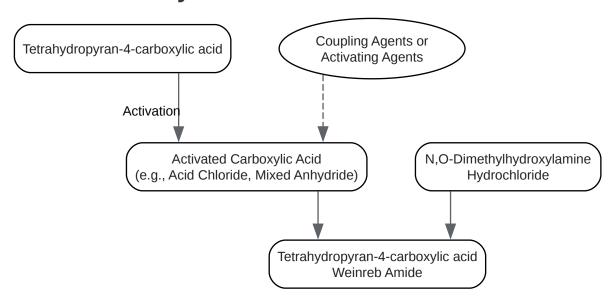


Step	Starting Materials	Key Reagents	Temperature (°C)	Molar Yield (%)
Cyclization	Diethyl malonate, Bis(2- chloroethyl) ether	Base (e.g., NaOH, K2CO3)	50-100	-
Hydrolysis	Diethyl tetrahydropyran- 4,4-dicarboxylate	Base (e.g., NaOH)	40-50	-
Decarboxylation	Tetrahydropyran- 4,4'-dicarboxylic acid	Xylene, Paraffin oil	120-130	85

Synthesis of Tetrahydropyran-4-carboxylic Acid Weinreb Amide

The conversion of tetrahydropyran-4-carboxylic acid to its Weinreb amide can be achieved through several methods. These typically involve the activation of the carboxylic acid followed by reaction with N,O-dimethylhydroxylamine.

Synthetic Pathway Overview



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